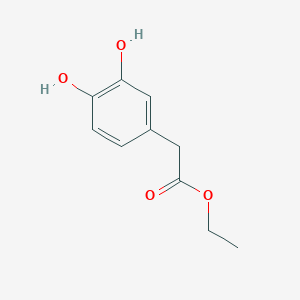

Ethyl 2-(3,4-dihydroxyphenyl)acetate

Description

Contextualization within Phenolic Ester Research and Naturally Occurring Derivatives

Phenolic esters are a broad class of compounds widely distributed in the plant kingdom and are recognized for their significant biological activities, particularly their antioxidant properties. researchgate.net The parent acid, 3,4-dihydroxyphenylacetic acid (DOPAC), has been identified in various natural sources, including the bark of Eucalyptus globulus. wikipedia.org Furthermore, DOPAC is a known human metabolite of dietary flavonoids like quercetin. nih.govsonar.ch While the direct isolation of Ethyl 2-(3,4-dihydroxyphenyl)acetate from natural sources is not extensively documented, its constituent parts are firmly rooted in nature.

The research into phenolic esters is often driven by their potential health benefits. For instance, ethyl acetate (B1210297) fractions of various plant extracts, which are rich in phenolic compounds, have demonstrated significant antioxidant and anti-inflammatory activities. nih.govelsevierpure.com This provides a strong rationale for the synthesis and investigation of specific phenolic esters like Ethyl 2-(3,4-dihydroxyphenyl)acetate to identify the precise molecules responsible for these therapeutic effects.

Significance as a Research Scaffold for Structure-Activity Relationship Investigations

The chemical structure of Ethyl 2-(3,4-dihydroxyphenyl)acetate makes it an excellent scaffold for structure-activity relationship (SAR) studies. A research scaffold in medicinal chemistry is a core molecular structure that can be systematically modified to develop a range of new compounds with potentially enhanced biological activities. The 3,4-dihydroxy-phenyl (catechol) group is a key pharmacophore known for its antioxidant and metal-chelating properties. The ethyl ester group, on the other hand, can be modified to alter the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

A study on the synthesis and antioxidant activity of a series of 3,4-dihydroxyphenylacetic acid esters and amides highlighted the importance of the ester and amide functionalities in modulating the compound's radical-scavenging ability. nih.gov By creating a library of derivatives from the parent acid, researchers can systematically investigate how changes in the ester or amide portion of the molecule affect its biological efficacy. This approach is crucial for optimizing lead compounds in drug discovery. For example, the modification of the catechol moiety in related phenolic structures has been shown to be critical for their neuroprotective effects. mdpi.com

Table 1: Antioxidant Activity of 3,4-Dihydroxyphenylacetic Acid Derivatives

This table presents the 50% effective concentration (EC₅₀) for the DPPH radical-scavenging activity of various ester and amide derivatives of 3,4-dihydroxyphenylacetic acid. A lower EC₅₀ value indicates higher antioxidant activity.

| Compound | Derivative Type | EC₅₀ (μM) |

| 3,4-Dihydroxyphenylacetic acid | Parent Acid | 35 |

| Methyl 2-(3,4-dihydroxyphenyl)acetate | Methyl Ester | 33 |

| Ethyl 2-(3,4-dihydroxyphenyl)acetate | Ethyl Ester | 30 |

| Propyl 2-(3,4-dihydroxyphenyl)acetate | Propyl Ester | 28 |

| Butyl 2-(3,4-dihydroxyphenyl)acetate | Butyl Ester | 25 |

| N-propyl-2-(3,4-dihydroxyphenyl)acetamide | Propyl Amide | 22 |

| N-butyl-2-(3,4-dihydroxyphenyl)acetamide | Butyl Amide | 19 |

| Amidoester 36 | Amidoester | 17 |

Data sourced from a study on the synthesis and antioxidant assessment of 3,4-dihydroxyphenylacetic acid derivatives. nih.gov

Overview of Key Academic Research Trajectories

The academic research involving Ethyl 2-(3,4-dihydroxyphenyl)acetate and its parent acid, DOPAC, is primarily focused on elucidating their biological activities, with a significant emphasis on their antioxidant, anti-inflammatory, and neuroprotective potential.

Antioxidant and Anti-inflammatory Properties: A major thrust of the research is the investigation of the antioxidant capabilities of 3,4-dihydroxyphenylacetic acid and its derivatives. nih.gov Studies have shown that these compounds can effectively scavenge free radicals and inhibit lipid peroxidation. nih.gov The anti-inflammatory effects are also a key area of interest. Research has demonstrated that 3,4-dihydroxyphenylacetic acid can alleviate inflammation by reducing the levels of pro-inflammatory cytokines. nih.gov The synthesis of various ester and amide derivatives is a strategic approach to enhance these antioxidant properties. nih.gov

Neuroprotective Effects: Given that the parent compound, DOPAC, is a metabolite of dopamine (B1211576), there is considerable interest in the neuroprotective potential of its derivatives. wikipedia.org Research has explored the effects of ethyl acetate extracts containing phenolic compounds on neuronal cells, with findings suggesting protection against oxidative stress-induced cell damage. elsevierpure.com The initial product of dopamine oxidation in the brain is 3,4-dihydroxyphenylacetaldehyde (DOPALD), and understanding the metabolism and effects of related compounds like Ethyl 2-(3,4-dihydroxyphenyl)acetate is crucial for neurodegenerative disease research. nih.gov Studies on scopolamine-induced cognitive impairment have shown that ethyl acetate extracts containing complex mixtures of compounds can provide neuroprotection, suggesting a potential therapeutic avenue for compounds like Ethyl 2-(3,4-dihydroxyphenyl)acetate. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3,4-dihydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5,11-12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAJGEBLQZWGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568738 | |

| Record name | Ethyl (3,4-dihydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83112-21-4 | |

| Record name | Ethyl (3,4-dihydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies in Research Contexts

Elucidation of Presence in Plant-Derived Matrices

The identification of Ethyl 2-(3,4-dihydroxyphenyl)acetate in natural sources is an area of ongoing research. While its parent compound, 3,4-dihydroxyphenylacetic acid, is more widely documented, the presence of the ethyl ester is more specific and less ubiquitous.

Olive (Olea europaea) products are a well-known source of various phenolic compounds, including simple phenols like hydroxytyrosol (B1673988) and its derivatives, which share a core 3,4-dihydroxyphenyl structure. mdpi.commdpi.comnih.gov Research has identified a wide array of such compounds in olives, olive oil, and the waste by-products of oil production, such as olive pomace and olive mill wastewater. mdpi.commdpi.com While 3,4-dihydroxyphenylacetic acid (DOPAC) has been found in olives, the direct identification and quantification of its ethyl ester, Ethyl 2-(3,4-dihydroxyphenyl)acetate, is not as extensively reported. foodb.ca However, derivatives such as hydroxytyrosol acetate (B1210297) (3,4-DHPEA-AC) have been detected in specific olive oil varieties like Cornicabra. researchgate.net The presence of related secoiridoids like 3,4-DHPEA-EDA in olive leaves further suggests a complex phenolic profile within the plant where esterified forms of dihydroxyphenyl compounds exist. researchgate.net The potential for transesterification reactions, either enzymatically within the plant matrix or during storage and processing, could lead to the formation of various esters, including the ethyl ester, though this remains a subject for more targeted investigation.

Table 1: Occurrence of Related Phenolic Compounds in Olive Products

| Compound | Source (Olea europaea) | Reference |

|---|---|---|

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Olives | foodb.ca |

| Hydroxytyrosol (3,4-DHPE) | Olive oil, Olive by-products | mdpi.comnih.gov |

| Hydroxytyrosol acetate (3,4-DHPEA-AC) | Cornicabra olive oil | researchgate.net |

| 3,4-DHPEA-EDA (Oleuropein aglycone derivative) | Olive leaves | researchgate.net |

Beyond olives, the parent molecule, 3,4-dihydroxyphenylacetic acid (DOPAC), has been identified in a variety of other botanical sources. These include the bark of Eucalyptus globulus as well as beet root, bilberry leaf, and white lupine sprout. wikipedia.orgthegoodscentscompany.com DOPAC is also recognized as a metabolite formed during the human microbial fermentation of foods rich in flavonoids, such as tea and citrus.

The formation of esters is a common biochemical process during fermentation. Microbial enzymes can interact with the food matrix to produce novel metabolites, including a variety of esters that contribute to the flavor and aroma profile of fermented products. nih.govmdpi.com For example, the fermentation of red sour soup has been shown to produce esters like benzoic acid ethyl ester and hexanoic acid ethyl ester. frontiersin.org While this demonstrates the general capacity of fermentation to generate ethyl esters from available acidic precursors, specific documentation of Ethyl 2-(3,4-dihydroxyphenyl)acetate as a direct product of food fermentation is not prominent in the literature. Its presence would likely depend on the availability of DOPAC as a substrate and the specific enzymatic capabilities of the microorganisms involved in the fermentation process.

Advanced Extraction and Purification Techniques for Research-Grade Material

Obtaining pure Ethyl 2-(3,4-dihydroxyphenyl)acetate from complex natural matrices requires multi-step procedures involving extraction, fractionation, and chromatography.

Solvent extraction is a fundamental step in isolating phenolic compounds from plant materials. A common strategy involves an initial extraction with a polar solvent like methanol (B129727) or ethanol (B145695), followed by liquid-liquid partitioning to fractionate the crude extract based on polarity.

Ethyl acetate is a solvent of medium polarity that is highly effective for separating phenolic compounds from more polar (e.g., sugars, organic acids) and non-polar (e.g., lipids, chlorophylls) constituents. The crude extract is typically dissolved in a hydroalcoholic solution and then partitioned against ethyl acetate. Phenolic compounds, including esters like Ethyl 2-(3,4-dihydroxyphenyl)acetate, preferentially move into the ethyl acetate phase. This technique has been successfully employed to create fractions enriched in bioactive compounds from various plants. For instance, studies on Smilax china L. and Kaempferia galanga found that their respective ethyl acetate fractions exhibited the highest concentration of flavonoids and the most potent antioxidant activity. mdpi.comnih.gov This process is a critical preliminary step to reduce the complexity of the mixture before further purification. science.govnih.govmdpi.com

Table 2: Examples of Ethyl Acetate Fractionation for Bioactive Compounds

| Plant Source | Target Compounds/Activity | Outcome | Reference |

|---|---|---|---|

| Smilax china L. | Xanthine (B1682287) Oxidase Inhibitors | EtOAc fraction had the strongest inhibitory effect and highest flavonoid content. | nih.gov |

| Kaempferia galanga | Antioxidants | EtOAc fraction was chosen as the most potent antioxidant fraction. | mdpi.com |

| Ardisia japonica (Thunb.) Blume | Anti-inflammatory compounds | EtOAc fraction was identified as the active component for treating acute lung injury. | mdpi.com |

| Nitraria retusa | Apoptosis-promoting compounds | EtOAc extract was fractionated to isolate isorhamnetin 3-O-rutinoside. | nih.gov |

Following solvent fractionation, chromatographic techniques are essential for the isolation of individual compounds.

Column Chromatography (CC): The enriched ethyl acetate fraction is often subjected to column chromatography as the next step. Common stationary phases include silica gel for normal-phase chromatography or sorbents like Sephadex LH-20, which separates compounds based on a combination of molecular size and polarity. nih.gov

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the final purification and analysis of phenolic compounds. nih.gov Reverse-phase (RP) HPLC is particularly suitable for separating compounds like Ethyl 2-(3,4-dihydroxyphenyl)acetate. A typical RP-HPLC setup uses a C18 column with a mobile phase consisting of a mixture of water (often acidified with formic or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com The gradient of the organic solvent is adjusted to achieve effective separation.

Other Techniques: Methods like Medium-Pressure Liquid Chromatography (MPLC) and Vacuum Liquid Chromatography (VLC) can be used as intermediate purification steps to handle larger sample loads and to pre-fractionate the extract before final purification by HPLC. nih.govnih.gov

To maximize the recovery of the target compound, the extraction parameters must be carefully optimized. Research studies often employ statistical methods like Response Surface Methodology (RSM) and Box-Behnken designs to systematically evaluate the influence of multiple variables on extraction yield. mdpi.comresearchgate.net

Key parameters that are typically optimized include:

Solvent Concentration: The ratio of the organic solvent (e.g., ethanol) to water can significantly impact the solubility and extraction efficiency of phenolic compounds. openresearchafrica.orgeajournals.org

Extraction Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds. openresearchafrica.orgeajournals.org

Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged times can increase energy consumption and risk compound degradation. openresearchafrica.orgeajournals.org

Solvent-to-Solid Ratio: A higher ratio can improve extraction but leads to greater solvent consumption. eajournals.org

Studies have shown that the interplay of these factors is complex, and the optimal conditions are specific to the plant material and the target compound. For example, in the extraction of polyphenols from adlay, the most influential factors were found to be ethanol concentration and extraction time. eajournals.org Such optimization strategies are crucial for developing efficient and reproducible protocols for obtaining research-grade Ethyl 2-(3,4-dihydroxyphenyl)acetate.

Chemical Synthesis and Derivatization Strategies

Established Synthetic Routes for Ethyl 2-(3,4-dihydroxyphenyl)acetate

The synthesis of Ethyl 2-(3,4-dihydroxyphenyl)acetate, a valuable intermediate and research compound, is primarily achieved through direct esterification of its corresponding carboxylic acid, although alternative methods have been explored to address specific challenges related to the sensitive catechol functional group.

The most conventional and straightforward method for preparing Ethyl 2-(3,4-dihydroxyphenyl)acetate is the Fischer-Speier esterification of 3,4-Dihydroxyphenylacetic acid (DOPAC). masterorganicchemistry.comchemguide.co.uk This acid-catalyzed condensation reaction involves heating a solution of 3,4-Dihydroxyphenylacetic acid with an excess of ethanol (B145695). masterorganicchemistry.com A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH), is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol. masterorganicchemistry.comchemguide.co.uk

The reaction is reversible, and to drive the equilibrium towards the formation of the ester product, ethanol is often used as the solvent to ensure it is present in large excess. masterorganicchemistry.com The general mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of a water molecule to yield the final ester. chemguide.co.uk Novel hydroxyalkyl esters from various hydroxyphenylacetic acids have been successfully synthesized using this fundamental approach with sulfuric acid as the catalyst. nih.gov

While direct Fischer esterification is common, the presence of the electron-rich and easily oxidizable catechol moiety in 3,4-Dihydroxyphenylacetic acid presents challenges. This has led to the development of alternative synthetic strategies, often involving protective groups or different catalytic systems.

One approach involves the protection of the catechol's hydroxyl groups prior to esterification. For instance, the hydroxyls can be converted to benzyl ethers. This protected precursor then undergoes esterification, and the benzyl groups are subsequently removed by catalytic hydrogenation to yield the final product. researchgate.net This multi-step process, while longer, prevents the formation of colored impurities that can arise from catechol oxidation under harsh acidic conditions.

Alternative catalysts have also been investigated to create milder and more environmentally friendly reaction conditions. rug.nl These include:

Lewis Acids : Compounds such as Bismuth(III) triflate (Bi(OTf)₃) have been studied as Lewis acid catalysts for esterification, offering potentially higher efficiency under different conditions. rug.nl

Solid Acid Catalysts : The use of heterogeneous catalysts, like porous phenolsulfonic acid-formaldehyde (PSF) resin, offers significant advantages. organic-chemistry.org These catalysts are easily separated from the reaction mixture, can be recycled multiple times, and often allow for the reaction to proceed without the need for a water-removal process. organic-chemistry.org

Reagent-Mediated Esterification : Methods using reagents like polymer-supported triphenylphosphine in the presence of 2,4,6-trichloro-1,3,5-triazine provide a rapid and efficient route to esters, particularly for substrates with acid- or base-labile functionalities. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Ester Synthesis

| Method | Catalyst Type | Key Features | Potential Advantages |

| Fischer-Speier Esterification | Brønsted Acid (e.g., H₂SO₄) | Reversible reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com | Simple, uses common reagents. |

| Protected Intermediate | Varies (e.g., hydrogenation catalyst) | Hydroxyl groups are protected (e.g., as benzyl ethers) before esterification and deprotected later. researchgate.net | Avoids oxidation of the sensitive catechol group. |

| Solid Acid Catalysis | Heterogeneous (e.g., PSF resin) | The catalyst is in a different phase from the reactants. organic-chemistry.org | Easy catalyst removal, recyclable, potentially milder conditions. organic-chemistry.org |

| Reagent-Mediated | Stoichiometric Reagents (e.g., PPh₃-based) | Utilizes activating agents to facilitate ester formation. organic-chemistry.org | Fast reaction times, high yields for sensitive substrates. organic-chemistry.org |

Scaling the synthesis of Ethyl 2-(3,4-dihydroxyphenyl)acetate from laboratory to gram-scale quantities introduces several challenges. The primary issue is the instability of the catechol ring, which is highly susceptible to oxidation, leading to the formation of quinone-type structures and other colored byproducts. This not only reduces the yield but also significantly complicates the purification process, often requiring extensive chromatography.

Conventional heating and strong acid catalysis can exacerbate these side reactions. Innovations aimed at overcoming these hurdles focus on improving reaction control and efficiency:

Protecting Group Strategies : As mentioned, the use of protecting groups is a robust strategy to prevent catechol oxidation during synthesis, which becomes increasingly important at a larger scale to ensure product purity and yield. researchgate.net

Advanced Catalytic Systems : The development of highly active and selective catalysts is crucial for gram-scale production. researchgate.net Heterogeneous catalysts that can be easily filtered off simplify the workup procedure, a key consideration in large-scale synthesis. organic-chemistry.org

Flow Chemistry : Although not specifically documented for this compound, continuous flow reactors offer precise control over reaction temperature, time, and mixing. This can minimize the formation of degradation products and allow for safer handling of reagents, making it an attractive innovative approach for scaling up the synthesis of sensitive compounds.

Design and Synthesis of Structurally Modified Analogues

Structural modification of Ethyl 2-(3,4-dihydroxyphenyl)acetate is a key strategy for exploring structure-activity relationships in various research contexts. Modifications typically target the two primary functional regions of the molecule: the catechol moiety and the ethyl ester group.

The catechol ring is a frequent target for derivatization to modulate properties like antioxidant potential, lipophilicity, and receptor binding. A common strategy involves synthesizing analogues with protected or altered hydroxyl groups. For example, related phenolic compounds have been synthesized by starting with methoxy-protected precursors, which are then subjected to demethylation at a later stage to reveal the free hydroxyls. researchgate.net This allows for selective reactions on other parts of the molecule without interference from the acidic catechol protons.

Furthermore, the aromatic ring itself can be modified. The synthesis of brominated derivatives of similar polyphenolic structures has been reported. researchgate.net Such halogenation can significantly alter the electronic properties and biological activity of the parent molecule. These modifications often begin with a protected form of the catechol to direct the substitution and prevent oxidative side reactions.

The ester functional group is readily modified to produce a library of analogues with varying alkyl chain lengths and functionalities, which can systematically alter the compound's lipophilicity and pharmacokinetic profile. This is most directly achieved by varying the alcohol used during the initial esterification reaction.

A systematic study demonstrated the synthesis of a series of novel hydroxyalkyl esters by reacting hydroxyphenylacetic acids with various aliphatic α,ω-diols, with carbon chain lengths ranging from two to eight. nih.gov This was accomplished via Fischer esterification, showcasing the versatility of the reaction for creating a range of ester analogues. nih.gov Similarly, the synthesis of more complex esters, such as isopropyl and borneol esters of a related β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid, has been achieved, indicating that bulky and structurally diverse alcohol moieties can be incorporated. researchgate.net This flexibility allows for the fine-tuning of the molecule's physical and chemical properties.

Table 2: Examples of Synthesized Ester Analogues of Hydroxyphenylacetic Acids

| Parent Acid | Alcohol/Diol Used | Resulting Ester Type | Reference |

| Hydroxyphenylacetic acids | Ethylene (B1197577) glycol | 2-Hydroxyethyl ester | nih.gov |

| Hydroxyphenylacetic acids | 1,4-Butanediol | 4-Hydroxybutyl ester | nih.gov |

| Hydroxyphenylacetic acids | 1,6-Hexanediol | 6-Hydroxyhexyl ester | nih.gov |

| Hydroxyphenylacetic acids | 1,8-Octanediol | 8-Hydroxyoctyl ester | nih.gov |

| 3,4-Dihydroxybenzaldehyde derivative | Isopropanol | Isopropyl ester | researchgate.net |

| 3,4-Dihydroxybenzaldehyde derivative | Borneol | Borneol ester | researchgate.net |

Chemoenzymatic and Biocatalytic Approaches to Synthesis

Chemoenzymatic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis for producing Ethyl 2-(3,4-dihydroxyphenyl)acetate and its derivatives. nih.govillinois.edu These approaches leverage the precision of enzymes to catalyze reactions under mild conditions, often avoiding the need for protecting groups and reducing the generation of toxic byproducts. illinois.edu

One of the most direct biocatalytic routes to Ethyl 2-(3,4-dihydroxyphenyl)acetate is the enzymatic esterification of 3,4-dihydroxyphenylacetic acid with ethanol. Lipases are commonly employed for this type of transformation due to their stability in organic solvents and broad substrate specificity. The reaction involves the direct condensation of the carboxylic acid and the alcohol, catalyzed by an immobilized lipase preparation to facilitate enzyme recovery and reuse.

Enzymes are also pivotal in the synthesis of precursors and related derivatives. For instance, acyltransferases can be used for the selective acylation of similar molecules like hydroxytyrosol (B1673988) [2-(3,4-dihydroxyphenyl)ethanol] to produce its acetate (B1210297) ester. mdpi.com A bioreactor containing an immobilized acyltransferase from Mycobacterium smegmatis (MsAcT) can efficiently catalyze the transfer of an acetyl group to the primary alcohol of hydroxytyrosol. mdpi.com This principle can be applied to the synthesis of various esters of 3,4-dihydroxyphenylacetic acid by selecting appropriate enzymes and acyl donors.

The modification of the catechol ring itself can also be achieved biocatalytically. Enzymes such as 3,4-dihydroxyphenylacetate 2,3-dioxygenase can catalyze the oxidative cleavage of the aromatic ring of 3,4-dihydroxyphenylacetate. wikipedia.org While this leads to degradation, controlled enzymatic oxidation using tyrosinases or laccases can be employed to introduce additional hydroxyl groups or to facilitate polymerization or conjugation reactions at the aromatic ring. For example, tyrosinase from Agaricus bisporus has been used in the chemo- and regio-selective oxidation of tyrosol to hydroxytyrosol, a closely related phenol (B47542). mdpi.com

The table below details various biocatalytic strategies relevant to the synthesis and modification of Ethyl 2-(3,4-dihydroxyphenyl)acetate.

| Biocatalytic Strategy | Enzyme Class | Example Reaction | Key Advantages |

| Direct Esterification | Hydrolase (Lipase) | 3,4-Dihydroxyphenylacetic acid + Ethanol → Ethyl 2-(3,4-dihydroxyphenyl)acetate | Mild conditions, high selectivity, reusable catalyst nih.gov |

| Selective Acylation | Acyltransferase | Hydroxytyrosol + Acyl Donor → Hydroxytyrosol Acetate | High selectivity for specific functional groups, avoiding protection steps mdpi.com |

| Multi-enzyme Cascade | Dehydrogenase / Reductase | L-DOPA → Danshensu (multi-step conversion) | In-situ cofactor regeneration, high efficiency, process intensification nih.gov |

| Ring Modification | Oxygenase (Dioxygenase) | 3,4-Dihydroxyphenylacetate → Ring-cleaved product | Specific modification of the aromatic core wikipedia.org |

| Precursor Synthesis | Oxidase (Tyrosinase) | Tyrosol → Hydroxytyrosol | Regio-selective hydroxylation of phenolic precursors mdpi.com |

Advanced Analytical Methodologies for Research Applications

Spectroscopic Characterization Techniques in Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of ethyl 2-(3,4-dihydroxyphenyl)acetate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information about the molecule's atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For ethyl 2-(3,4-dihydroxyphenyl)acetate, ¹H NMR spectroscopy would be expected to show distinct signals for each unique proton environment. The ethyl group protons would appear as a characteristic triplet (for the -CH₃ group) and a quartet (for the -OCH₂- group) due to spin-spin coupling. The methylene (B1212753) protons of the acetate (B1210297) group (-CH₂-) would likely present as a singlet, while the three aromatic protons on the catechol ring would appear as complex multiplets in the aromatic region of the spectrum. The chemical shifts of the phenolic hydroxyl (-OH) protons can be variable and are often observed as broad singlets. organicchemistrydata.orgsigmaaldrich.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in ethyl 2-(3,4-dihydroxyphenyl)acetate would give a distinct signal. organicchemistrydata.orgekb.eg The spectrum would feature signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate moiety, and the six distinct carbons of the dihydroxyphenyl ring. nih.govresearchgate.net The chemical shifts are influenced by the electronegativity of neighboring atoms, with the carbonyl carbon appearing significantly downfield. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Ethyl 2-(3,4-dihydroxyphenyl)acetate Predicted data based on spectral information of structurally related compounds.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | 1.1 - 1.3 (triplet) | 13 - 15 |

| Ethyl -OCH₂- | 4.0 - 4.2 (quartet) | 60 - 62 |

| Acetate -CH₂- | 3.4 - 3.6 (singlet) | 40 - 42 |

| Aromatic C-H | 6.5 - 6.9 (multiplets) | 115 - 122 |

| Aromatic C-O | N/A | 143 - 146 |

| Aromatic C-C | N/A | 126 - 128 |

| Ester C=O | N/A | 170 - 173 |

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. researchgate.net The molecular formula of ethyl 2-(3,4-dihydroxyphenyl)acetate is C₁₀H₁₂O₄, corresponding to a molecular weight of approximately 196.20 g/mol . researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that is particularly useful for polar molecules like ethyl 2-(3,4-dihydroxyphenyl)acetate. ekb.egmdpi.comspectrabase.com This method allows for the determination of the exact molecular mass with high precision (typically to within a few parts per million), which in turn enables the unambiguous determination of the elemental formula. researchgate.net For ethyl 2-(3,4-dihydroxyphenyl)acetate, the expected exact mass for the molecular ion [M+H]⁺ would be calculated from the sum of the exact masses of its constituent atoms.

Upon ionization, the molecule can undergo fragmentation. The analysis of these fragments provides valuable structural information. organicchemistrydata.orgresearchgate.net Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester side chain. vscht.cz For ethyl 2-(3,4-dihydroxyphenyl)acetate, characteristic fragmentation would likely involve:

Loss of the ethoxy group (-OC₂H₅): leading to a fragment ion corresponding to the acylium ion [M-45]⁺.

McLafferty rearrangement: if sterically possible, leading to the loss of ethylene (B1197577) (C₂H₄) and the formation of an enol ion.

Cleavage of the bond between the aromatic ring and the acetate side chain: resulting in a tropylium-like ion from the dihydroxyphenyl moiety.

Table 2: Predicted HR-ESI-MS Fragmentation Data for Ethyl 2-(3,4-dihydroxyphenyl)acetate Predicted data based on general fragmentation patterns of esters and phenolic compounds.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 197.0763 | Protonated molecular ion |

| [M+Na]⁺ | 219.0582 | Sodiated adduct |

| [M-C₂H₄]⁺ | 169.0495 | Loss of ethylene via McLafferty rearrangement |

| [M-C₂H₅O]⁺ | 151.0395 | Loss of ethoxy radical |

| [C₇H₇O₂]⁺ | 123.0446 | Dihydroxybenzyl cation |

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This absorption corresponds to the vibrations of specific bonds and functional groups within the molecule. The IR spectrum of ethyl 2-(3,4-dihydroxyphenyl)acetate would display characteristic absorption bands that confirm the presence of its key functional groups. orgchemboulder.com

The most prominent features expected in the IR spectrum are:

A strong, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibrations of the phenolic hydroxyl groups. docbrown.info

A strong, sharp absorption band around 1750-1735 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the aliphatic ester group. nih.govsielc.com

Several bands in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching vibrations of the ester and phenol (B47542) groups. nih.gov

C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic parts of the molecule (below 3000 cm⁻¹). docbrown.info

C=C stretching vibrations within the aromatic ring, typically appearing in the 1600-1450 cm⁻¹ region. docbrown.info

Table 3: Characteristic Infrared Absorption Bands for Ethyl 2-(3,4-dihydroxyphenyl)acetate Data based on established correlation tables for functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3500 - 3200 | Phenolic O-H | Stretch | Strong, Broad |

| 3100 - 3000 | Aromatic C-H | Stretch | Medium |

| 3000 - 2850 | Aliphatic C-H | Stretch | Medium |

| 1750 - 1735 | Ester C=O | Stretch | Strong, Sharp |

| 1600 - 1450 | Aromatic C=C | Stretch | Medium to Weak |

| 1300 - 1000 | C-O (Ester, Phenol) | Stretch | Strong |

Chromatographic Quantification in Complex Matrices

Chromatographic techniques are essential for separating ethyl 2-(3,4-dihydroxyphenyl)acetate from other components in a mixture and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in complex mixtures. unina.it For ethyl 2-(3,4-dihydroxyphenyl)acetate, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. brjac.com.br

Method development involves the optimization of several parameters:

Column: A C18 column is commonly used for the separation of phenolic compounds, providing good retention and resolution. unina.it

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often water with a small amount of acid, like formic or acetic acid, to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol) is generally effective. ekb.eg The gradient allows for the efficient elution of compounds with a range of polarities.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is frequently used, set at a wavelength where the compound exhibits maximum absorbance (typically around 280 nm for phenolic compounds). unina.it For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS). spectrabase.com

Quantification: A calibration curve is constructed by analyzing standard solutions of known concentrations of ethyl 2-(3,4-dihydroxyphenyl)acetate. The concentration in an unknown sample is then determined by comparing its peak area to the calibration curve.

An example method could involve a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase gradient starting from a high percentage of acidified water and increasing the percentage of acetonitrile over time, at a flow rate of approximately 1.0 mL/min.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, ethyl 2-(3,4-dihydroxyphenyl)acetate is not sufficiently volatile or thermally stable for direct GC analysis due to its polar phenolic hydroxyl groups. Therefore, a derivatization step is necessary. nih.govjmaterenvironsci.com

Silylation is the most common derivatization technique for this purpose. nih.gov It involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogens of the hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups. This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis. jmaterenvironsci.com

The derivatization is typically carried out by heating the dried sample extract with the silylating reagent in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) prior to injection into the GC-MS system. The GC separates the silylated derivative from other components, and the mass spectrometer provides detection and structural confirmation based on its mass spectrum and fragmentation pattern. The identification of the silylated compound is often achieved by comparing its mass spectrum with spectral libraries.

Table 4: Typical GC-MS Parameters for Analysis of Silylated Ethyl 2-(3,4-dihydroxyphenyl)acetate Parameters based on general methods for silylated phenolic compounds.

| Parameter | Typical Setting |

| Derivatization Reagent | BSTFA with 1% TMCS, or MSTFA |

| GC Column | Capillary column (e.g., DB-5MS, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at ~1 mL/min |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Start at ~70-100 °C, ramp up to 280-300 °C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) stands as a premier analytical technique for the selective and sensitive quantification of trace-level compounds in complex mixtures. mdpi.com Its application to the analysis of Ethyl 2-(3,4-dihydroxyphenyl)acetate is critical for understanding its presence and behavior in various research contexts. The technique combines the powerful separation capabilities of liquid chromatography with the highly sensitive and specific detection provided by tandem mass spectrometry.

The process begins with the injection of the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. For phenolic compounds like Ethyl 2-(3,4-dihydroxyphenyl)acetate, separation is typically achieved using a reversed-phase C18 column. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid to improve peak shape and ionization) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed. metu.edu.trijpbs.com The acidic pH helps to keep the phenolic compounds in a stable, non-ionized state during separation. mdpi.com

Following chromatographic separation, the column effluent is directed to the ion source of the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for polar molecules like phenols, and it is often operated in the negative ion mode ([M-H]⁻) for these compounds, as the hydroxyl groups are readily deprotonated. protocols.io

The core of the high sensitivity and selectivity of MS/MS lies in the use of Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole of the mass spectrometer is set to select the precursor ion—the deprotonated molecule of Ethyl 2-(3,4-dihydroxyphenyl)acetate ([M-H]⁻). This selected ion is then fragmented in a collision cell, and the second quadrupole is set to monitor for specific, characteristic product ions. This two-stage filtering process drastically reduces chemical noise and matrix interference, allowing for highly accurate quantification even at very low concentrations. mdpi.com

Below is an interactive table detailing typical parameters for an LC-MS/MS method tailored for the analysis of Ethyl 2-(3,4-dihydroxyphenyl)acetate.

Table 1: Example LC-MS/MS Method Parameters for Ethyl 2-(3,4-dihydroxyphenyl)acetate Analysis

| Parameter | Value/Description |

|---|---|

| Chromatography System | UPLC/HPLC |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 35 - 45 °C |

| Injection Volume | 1 - 10 µL |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Precursor Ion ([M-H]⁻) | m/z 195.07 |

| Product Ion (Quantifier) | m/z 151.07 (Represents loss of C2H4O) |

| Product Ion (Qualifier) | m/z 123.04 (Represents loss of C3H4O2) |

| Collision Gas | Argon |

| Ion Spray Voltage | -4500 V |

| Source Temperature | 500 °C |

Method Validation in Research Samples (e.g., Biological Extracts, Reaction Mixtures)

To ensure that the analytical data generated for Ethyl 2-(3,4-dihydroxyphenyl)acetate in research samples is reliable, accurate, and reproducible, the LC-MS/MS method must be thoroughly validated. grafiati.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net This is particularly crucial when dealing with complex matrices such as biological extracts (e.g., plasma, tissue homogenates) or chemical reaction mixtures, where other components could potentially interfere with the analysis. scispace.com Key validation parameters are assessed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). researchgate.net

Specificity and Selectivity: This parameter confirms that the method can unequivocally assess the analyte in the presence of other components that are expected to be present, such as metabolites, impurities, or matrix components. It is typically evaluated by analyzing blank matrix samples and comparing the chromatograms with those from spiked samples to ensure no interfering peaks are present at the retention time of the analyte.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov A calibration curve is constructed by plotting the instrument response against the concentration of a series of standards. The linearity is expressed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.99. nih.gov

Accuracy: Accuracy reflects the closeness of the mean of a set of measurements to the actual or true value. It is often determined by spike-and-recovery experiments, where known amounts of the analyte are added to blank matrix samples. The results are expressed as percent recovery. researchgate.net

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). eurl-pesticides.eu It is assessed at two levels:

Repeatability (Intra-day precision): Analysis of replicate samples within the same laboratory, on the same day, by the same analyst.

Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days to assess variation. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net For LC-MS/MS, these limits are typically in the low ng/mL or even pg/mL range, highlighting the method's high sensitivity.

Stability: The stability of Ethyl 2-(3,4-dihydroxyphenyl)acetate is evaluated in the biological matrix under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. nih.gov

The following interactive table provides representative data from a method validation study for Ethyl 2-(3,4-dihydroxyphenyl)acetate in a biological extract.

Table 2: Example Method Validation Summary for Ethyl 2-(3,4-dihydroxyphenyl)acetate in a Biological Matrix

| Validation Parameter | Acceptance Criteria | Result |

|---|---|---|

| Linearity Range | - | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Recovery) | 85 - 115% | 96.5% - 104.2% |

| Precision (Intra-day RSD) | ≤ 15% | < 7.8% |

| Precision (Inter-day RSD) | ≤ 15% | < 9.5% |

| Limit of Detection (LOD) | S/N Ratio ≥ 3 | 0.3 ng/mL |

| Limit of Quantification (LOQ) | S/N Ratio ≥ 10 | 1.0 ng/mL |

| Matrix Effect (% Suppression/Enhancement) | 80 - 120% | 91.3% |

Investigations of Biological Activities and Underlying Mechanisms Pre Clinical Focus

Elucidation of Antioxidant Efficacy and Mechanisms

The antioxidant capabilities of Ethyl 2-(3,4-dihydroxyphenyl)acetate are attributed to its chemical structure, which is shared by many phenolic compounds found in sources like olive oil. nih.govnih.gov The parent compound, 3,4-dihydroxyphenylacetic acid (DOPAC), is a well-documented antioxidant. researchgate.net

Ethyl 2-(3,4-dihydroxyphenyl)acetate has been identified as a constituent in plant extracts that exhibit notable radical scavenging properties. For instance, the compound was isolated from Cordia trichotoma, a species whose extracts were evaluated for antioxidant activity using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. ufpb.br Similarly, it is found in Solanum nigrum, a plant whose extracts have demonstrated significant scavenging activity against DPPH, ABTS, and superoxide (B77818) anion radicals. researchgate.netresearchgate.net

| Source Extract | Assay | Observed Activity | Reference |

|---|---|---|---|

| Cordia trichotoma | DPPH, ABTS | Extracts showed antioxidant activity. | ufpb.br |

| Solanum nigrum | DPPH, ABTS, Superoxide Anion | Purified fractions demonstrated remarkable capacity to scavenge radicals. | researchgate.netresearchgate.net |

Detailed studies quantifying the electron transfer capacity of pure Ethyl 2-(3,4-dihydroxyphenyl)acetate using specific assays such as FRAP (Ferric Reducing Antioxidant Power) or CUPRAC (Cupric Reducing Antioxidant Capacity) are not extensively detailed in the reviewed scientific literature. However, the class of secoiridoids and other phenols found in olive oil, which share the core catechol structure, generally exhibit significant reducing power in these assays. nih.govmdpi.com

The protective effect of Ethyl 2-(3,4-dihydroxyphenyl)acetate against cellular oxidative stress has been demonstrated in a neuronal cell model. In a model using SH-SY5Y human neuroblastoma cells, the compound showed a protective effect against damage induced by hydrogen peroxide (H₂O₂), a potent reactive oxygen species (ROS). google.com This suggests an ability to mitigate the pathological effects of oxidative stress in a cellular environment.

This finding is consistent with research on its parent molecule, 3,4-dihydroxyphenylacetic acid, which has been shown to significantly inhibit cytotoxicity induced by hydrogen peroxide. researchgate.net

| Compound | Cell Line | Stress Inducer | Effect | Reference |

|---|---|---|---|---|

| Ethyl 2-(3,4-dihydroxyphenyl)acetate | SH-SY5Y | H₂O₂ | Protected cells from H₂O₂-induced damage. | google.com |

| 3,4-Dihydroxyphenylacetic acid (Parent Acid) | Not specified | H₂O₂ | Significantly inhibited cytotoxicity. | researchgate.net |

The influence of Ethyl 2-(3,4-dihydroxyphenyl)acetate on the body's own antioxidant defense systems has been inferred through studies on its parent acid and related extracts. In a study on type 2 diabetic mice, administration of 3,4-dihydroxyphenylacetic acid (DHAA) led to a decrease in oxidative stress by increasing the activities of total superoxide dismutase (T-SOD) and glutathione (B108866) (GSH). nih.gov

Furthermore, bioactivity-guided fractionation of extracts from Solanum nigrum, which contains Ethyl 2-(3,4-dihydroxyphenyl)acetate, revealed that the phenolic-rich fractions could significantly increase the activities of antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in diabetic mice. researchgate.net These findings suggest that the compound may contribute to enhancing the endogenous antioxidant network.

While specific in vivo evaluations of Ethyl 2-(3,4-dihydroxyphenyl)acetate in cadmium-intoxicated models were not found in the reviewed literature, studies on its parent acid provide relevant in vivo data in other oxidative stress models. In a mouse model of type 2 diabetes, a condition associated with significant oxidative stress, 3,4-dihydroxyphenylacetic acid (DHAA) effectively ameliorated oxidative damage. nih.gov This was evidenced by a reduction in malondialdehyde (MDA), a key marker of lipid peroxidation, and an increase in the levels of crucial antioxidant molecules like glutathione (GSH) and total superoxide dismutase (T-SOD). nih.gov

Characterization of Anti-inflammatory Properties

Beyond its antioxidant effects, Ethyl 2-(3,4-dihydroxyphenyl)acetate is noted for its potential anti-inflammatory properties. ontosight.ai This activity is a common feature among structurally related phenolic compounds found in olive oil. nih.govnih.gov The anti-inflammatory mechanisms of these compounds are a subject of ongoing research.

Investigations into the parent compound, 3,4-dihydroxyphenylacetic acid (DHAA), have provided direct evidence of anti-inflammatory action in vivo. In a study with diabetic mice, DHAA exhibited a significant anti-inflammatory effect by decreasing the systemic levels of the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.gov Concurrently, it increased the level of the anti-inflammatory cytokine Interleukin-10 (IL-10), indicating a dual action in modulating the inflammatory response. nih.gov Extracts from plants containing Ethyl 2-(3,4-dihydroxyphenyl)acetate, such as Solanum nigrum, are also reported to possess anti-inflammatory effects, further supporting the therapeutic potential of this class of compounds. researchgate.netresearchgate.net

Exploration of Neuroprotective Efficacy

Phenolic compounds are recognized for their neuroprotective properties, which are often attributed to their potent antioxidant activities. taylorandfrancis.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a key factor in the pathogenesis of neurodegenerative diseases. nih.gov

Studies on ethyl acetate (B1210297) fractions rich in phenolic compounds have demonstrated significant neuroprotective effects. For example, an ethyl acetate fraction from the mushroom Inonotus sanghuang was found to effectively prevent primary cortical neuronal cell damage induced by hydrogen peroxide (H₂O₂), a potent ROS. nih.gov This protective effect was associated with an increase in the activity of antioxidant enzymes like glutathione peroxidase (GSH-PX) and superoxide dismutase (SOD), and a reduction in nitric oxide (NO) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov

The parent compound, 3,4-dihydroxyphenylacetic acid (DOPAC), has also been investigated for its neuroprotective roles. Research shows that DOPAC has free radical scavenging capabilities. researchgate.net In the context of Parkinson's disease, DOPAC has been shown to interact with α-synuclein, the protein whose aggregation is a hallmark of the disease. Substoichiometric concentrations of DOPAC can inhibit the fibrillation of α-synuclein, and this effect is linked to the oxidized quinone form of the molecule. nih.govnih.gov This suggests a mechanism by which dopamine (B1211576) metabolites could play a protective role in the brain.

Inhibition of Apoptosis and Preservation of Cell Viability

The role of Ethyl 2-(3,4-dihydroxyphenyl)acetate in modulating apoptosis—programmed cell death—appears to be context-dependent. While neuroprotective strategies often focus on inhibiting apoptosis, research in other areas shows a different effect. For instance, a study on human hepatoma SMMC-7721 cells indicated that Ethyl 3,4-dihydroxyphenylacetate can induce apoptosis. researchgate.netresearchgate.net This pro-apoptotic effect in cancer cells highlights the compound's potential for different therapeutic applications but complicates its profile as a straightforward inhibitor of apoptosis for cell preservation in neurodegenerative contexts. Further research is needed to clarify its effects on neuronal cell viability.

Modulation of Mitochondrial Dysfunction

Mitochondrial dysfunction is a key factor in the pathology of many neurodegenerative diseases. nih.gov The parent molecule of the title compound, 3,4-dihydroxyphenylacetic acid (DOPAC), is intrinsically linked to mitochondrial processes as it is formed from dopamine by the enzyme monoamine oxidase (MAO), which is located on the outer mitochondrial membrane. wikipedia.org However, specific studies detailing the direct effects of Ethyl 2-(3,4-dihydroxyphenyl)acetate on modulating mitochondrial dysfunction, such as its impact on the respiratory chain or mitochondrial membrane potential in neuronal cells, are not extensively documented in the current literature.

Investigations of Neurotransmitter System Modulation (e.g., MAO-B Inhibition, Dopamine Levels)

Given that Ethyl 2-(3,4-dihydroxyphenyl)acetate is an ester of the dopamine metabolite DOPAC, its interaction with the dopaminergic system is of significant interest. The metabolism of dopamine to DOPAC is catalyzed by monoamine oxidase (MAO), making MAO enzymes, particularly MAO-B, a key target in neurodegenerative disease research. wikipedia.org While prodrugs of dopamine have been designed to increase its levels in the brain, specific kinetic data on the direct inhibitory activity of Ethyl 2-(3,4-dihydroxyphenyl)acetate against MAO-B is not yet fully characterized. nih.gov Similarly, its precise effects on the levels of dopamine and other neurotransmitters in pre-clinical models remain an area for further investigation.

Assessment in Pre-clinical Models of Neurodegeneration

The potential therapeutic application of compounds like Ethyl 2-(3,4-dihydroxyphenyl)acetate is often evaluated in pre-clinical models that mimic human neurodegenerative diseases. nih.gov A patent related to phenylcarboxylic acid derivatives suggests their utility in preventing or treating brain damage from ischemia, indicating a potential neuroprotective role. google.com However, comprehensive studies detailing the assessment of Ethyl 2-(3,4-dihydroxyphenyl)acetate in specific animal or cellular models of neurodegeneration, and its impact on disease progression markers, are limited.

Investigation of Enzyme Inhibitory Activities

The ability of Ethyl 2-(3,4-dihydroxyphenyl)acetate to inhibit specific enzymes is a key area of its bioactivity profile, with implications for managing metabolic and pigmentation disorders.

Alpha-Glucosidase Inhibition Studies

Alpha-glucosidase inhibitors are a class of drugs used to manage type 2 diabetes by delaying carbohydrate digestion and glucose absorption. researchgate.netresearchgate.net The inhibitory potential of various natural and synthetic compounds against this enzyme is an active area of research. In a study investigating the phytochemicals from Solanum nigrum, Ethyl 3,4-dihydroxyphenylacetate was isolated and identified. researchgate.net The study evaluated several of the isolated compounds for their α-glucosidase inhibitory effect, though significant activity for Ethyl 3,4-dihydroxyphenylacetate itself was not highlighted in comparison to other constituents from the plant. researchgate.net Research on derivatives of its parent acid, 3,4-dihydroxyphenylacetic acid, has shown that this chemical scaffold can produce potent α-glucosidase inhibition. ontosight.ai

Table 1: Alpha-Glucosidase Inhibition Data for Related Compounds This table presents data for derivatives of 3,4-dihydroxyphenylacetic acid to illustrate the potential of the core structure, as direct IC50 values for Ethyl 2-(3,4-dihydroxyphenyl)acetate are not available.

Tyrosinase Inhibition Kinetics and Mechanisms (Monophenolase, Diphenolase)

Tyrosinase is a key copper-containing enzyme responsible for the production of melanin (B1238610) and is a target for developing depigmenting agents. It catalyzes two distinct reactions: the hydroxylation of monophenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity). Research has explored the use of tyrosinase to synthesize various catechols, including 3,4-dihydroxyphenylacetic acid ethyl ester. researchgate.net This indicates an interaction between the enzyme and the compound, but detailed kinetic studies characterizing Ethyl 2-(3,4-dihydroxyphenyl)acetate as an inhibitor of tyrosinase, including its specific effects on monophenolase and diphenolase activities and its inhibition constants (Kᵢ), are not yet available in the literature.

Lipoxygenase Pathway Modulation

Direct studies on the modulation of the lipoxygenase (LOX) pathway by Ethyl 2-(3,4-dihydroxyphenyl)acetate are limited. However, research on structurally related compounds, including its parent acid and other dihydroxy-substituted esters, indicates a potential for interaction with this key inflammatory pathway. Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of leukotrienes, which are potent inflammatory mediators involved in chronic diseases. nih.govmdpi.com

The parent acid, 3,4-dihydroxyphenylacetic acid (DOPAC), is a known metabolite of dopamine and quercetin. wikipedia.orgscientificliterature.org Studies on related dihydroxycinnamic acid esters, which share the core catechol structure, have demonstrated notable inhibitory effects on 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis. nih.gov For instance, a series of dihydroxycinnamic acid-based analogs were synthesized and investigated as 5-LOX inhibitors. nih.gov One study found that 2,5-dihydroxycinnamic acid phenethyl ester was a more potent 5-LOX inhibitor than both the 3,4-dihydroxy equivalent (caffeic acid phenethyl ester, CAPE) and the clinically approved drug Zileuton. nih.gov Another investigation of novel hydroxycinnamic acid esters also identified potent 5-LOX inhibitors that effectively attenuate leukotriene biosynthesis in human polymorphonuclear leukocytes. nih.govresearchgate.net These findings suggest that the 3,4-dihydroxy (catechol) structure is a key pharmacophore for 5-LOX inhibition, although the specific activity of the ethyl acetate ester of DOPAC requires direct evaluation.

Acetylcholinesterase (AChE) and Xanthine (B1682287) Oxidase Inhibition

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase inhibitors are compounds that block the normal breakdown of the neurotransmitter acetylcholine, a mechanism used in the treatment of conditions like Alzheimer's disease. researchgate.net Based on available research, there is a lack of specific data on the direct inhibitory activity of Ethyl 2-(3,4-dihydroxyphenyl)acetate against acetylcholinesterase.

Xanthine Oxidase (XO) Inhibition: Xanthine oxidase is a critical enzyme that catalyzes purine (B94841) metabolism to produce uric acid; its inhibition is a key strategy for managing hyperuricemia and gout. researchgate.net While studies have shown that ethyl acetate extracts from various plants, such as Citrus aurantium and Smilax china L., possess potent xanthine oxidase inhibitory activity, the specific compounds responsible were identified as flavanones like hesperetin (B1673127) or other polyphenols. mdpi.com There is currently no direct evidence from the reviewed studies demonstrating that Ethyl 2-(3,4-dihydroxyphenyl)acetate is a primary contributor to this activity.

Other Investigated Biological Activities in Pre-clinical Settings

Antimicrobial Efficacy Assessments

While direct antimicrobial studies on Ethyl 2-(3,4-dihydroxyphenyl)acetate are not widely available, significant research has been conducted on its close structural isomer, ethyl 3,4-dihydroxybenzoate (protocatechuic acid ethyl ester). This compound has demonstrated notable antibacterial activity against various clinical strains of Staphylococcus aureus. nih.govresearchgate.net In one study, the minimal inhibitory concentration (MIC) for ethyl 3,4-dihydroxybenzoate against 23 S. aureus strains ranged from 64 to 1024 µg/mL. nih.gov The median MIC was 512 µg/mL, with some strains showing susceptibility at concentrations as low as 64 µg/mL. nih.govresearchgate.net

Further mechanistic studies revealed that ethyl 3,4-dihydroxybenzoate can function as an efflux pump inhibitor (EPI) in drug-resistant Escherichia coli. nih.gov It was shown to potentiate the activity of antibiotics like erythromycin (B1671065) and clarithromycin (B1669154) by interfering with the AcrAB-TolC efflux pump, thereby increasing the intracellular concentration of the antibiotics. nih.gov This suggests a dual potential for related compounds: direct antimicrobial action and synergistic activity that could help overcome bacterial drug resistance. The parent compound, 3,4-dihydroxybenzoic acid, has also shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 8 to 64 μg/mL. researchgate.net

Anti-cancer Activities in Cell Lines (Mechanistic Focus)

Specific mechanistic studies focusing on the anti-cancer activity of Ethyl 2-(3,4-dihydroxyphenyl)acetate in cell lines are not detailed in the available literature. However, its parent acid, 3,4-dihydroxyphenylacetic acid (DOPAC), has been shown to exert a considerable antiproliferative effect in LNCaP prostate cancer and HCT116 colon cancer cells, an activity potentially linked to its catechol structure. hmdb.ca Contextually, Ethyl 2-(3,4-dihydroxyphenyl)acetate has been isolated from the insect Blaps rynchopetera, which is used in Chinese folk medicine for the treatment of various cancers. mdpi.com While some other phenolic compounds isolated from this insect showed mild anti-tumor activities, the specific contribution of the ethyl ester has not yet been elucidated. mdpi.com

Potential in Anti-diabetic Enzyme Inhibition Models

There is a lack of specific research evaluating the inhibitory effects of Ethyl 2-(3,4-dihydroxyphenyl)acetate on key enzymes relevant to diabetes, such as α-amylase and α-glucosidase. Inhibition of these enzymes is a therapeutic strategy to delay carbohydrate digestion and lower postprandial blood glucose levels. While studies on other phenolic compounds have demonstrated such inhibitory activities, data for the target compound is absent. However, research on its parent acid, DOPAC, has shown a cytoprotective effect on pancreatic β-cells against cytotoxicity induced by mitochondrial dysfunction. scientificliterature.org This protective role in insulin-producing cells highlights a potential, albeit indirect, relevance to diabetes research that is distinct from direct enzyme inhibition. scientificliterature.org

Pre Clinical Pharmacokinetics and Metabolism Research

Absorption and Distribution Studies in Model Organisms

While specific absorption and distribution data for Ethyl 2-(3,4-dihydroxyphenyl)acetate are not extensively documented in dedicated studies, insights can be drawn from the behavior of its parent compound, DOPAC, and general principles of pharmacokinetics for similar phenolic acids. Following administration, it is anticipated that Ethyl 2-(3,4-dihydroxyphenyl)acetate would be subject to enzymatic hydrolysis, likely in the intestine or liver, converting it to 3,4-dihydroxyphenylacetic acid (DOPAC) and ethanol (B145695). nih.gov The absorption and distribution would then largely reflect that of DOPAC.

DOPAC itself is a known metabolite found in various bodily tissues and fluids. nih.gov Studies on related phenolic compounds and dopamine (B1211576) metabolism indicate that DOPAC can be found in the brain, plasma, and urine. wikipedia.orgnih.gov

Table 1: Inferred Distribution of Ethyl 2-(3,4-dihydroxyphenyl)acetate and its Primary Metabolite (DOPAC) in Preclinical Models

| Tissue/Fluid | Detected Compound | Relevant Findings |

| Plasma | DOPAC | Found as a metabolite of dopamine and dietary polyphenols. wikipedia.org |

| Brain | DOPAC | Present as a major metabolite of dopamine within dopaminergic neurons and in the extracellular space. nih.gov |

| Urine | DOPAC | A significant excretory product following the metabolism of dopamine and various xenobiotics. nih.gov |

This table is illustrative and based on the known distribution of the parent compound, DOPAC.

Metabolic Pathways and Metabolite Identification (e.g., Conjugation, Microbiota-Mediated Biotransformation)

The metabolism of Ethyl 2-(3,4-dihydroxyphenyl)acetate is expected to proceed through two primary routes: initial hydrolysis of the ethyl ester and subsequent modification of the resulting 3,4-dihydroxyphenylacetic acid (DOPAC).

The initial and rapid hydrolysis of the ester bond by esterase enzymes would yield ethanol and DOPAC. nih.gov Following this, DOPAC undergoes further biotransformation. The principal metabolic pathways for DOPAC involve conjugation reactions, such as sulfation and glucuronidation, which are common for phenolic compounds. uea.ac.uk These reactions increase the water solubility of the molecule, facilitating its excretion.

Furthermore, the gut microbiota plays a crucial role in the metabolism of polyphenols, often leading to the formation of simpler phenolic acids like DOPAC. nih.govnih.gov It is plausible that if Ethyl 2-(3,4-dihydroxyphenyl)acetate reaches the colon intact, the gut microbiota could hydrolyze the ester and further metabolize the resulting DOPAC. For instance, studies on procyanidin (B600670) dimers have shown that human gut microbiota can produce 2-(3,4-dihydroxyphenyl)acetic acid as a major metabolite. acs.org

The metabolism of DOPAC itself is well-characterized as part of the dopamine degradation pathway. The enzyme catechol-O-methyltransferase (COMT) can methylate one of the hydroxyl groups of DOPAC to form homovanillic acid (HVA), another key metabolite in this pathway. wikipedia.org

Table 2: Identified and Potential Metabolites of Ethyl 2-(3,4-dihydroxyphenyl)acetate

| Metabolite | Metabolic Pathway | Enzyme(s) Involved |

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Ester Hydrolysis | Esterases |

| Ethanol | Ester Hydrolysis | Esterases |

| Homovanillic acid (HVA) | O-methylation of DOPAC | Catechol-O-methyltransferase (COMT) |

| DOPAC-sulfate | Sulfation | Sulfotransferases |

| DOPAC-glucuronide | Glucuronidation | UDP-glucuronosyltransferases |

Excretion Profiles in Pre-clinical Models

The excretion of Ethyl 2-(3,4-dihydroxyphenyl)acetate is expected to be primarily in the form of its metabolites, with renal excretion being the main route. Following its conversion to DOPAC and subsequent metabolites like HVA, and its conjugated forms, these water-soluble compounds are efficiently filtered by the kidneys and eliminated in the urine. nih.gov

Studies using isolated perfused rat kidneys have demonstrated that dopamine and its metabolites, including DOPAC, are handled by the kidneys for excretion. nih.gov Urinary analysis in various animal models consistently shows the presence of DOPAC and HVA as end-products of dopamine and polyphenol metabolism. wikipedia.org

Structure Activity Relationship Sar Studies

Influence of Phenolic Hydroxyl Group Position and Number on Bioactivity

The position and number of phenolic hydroxyl (-OH) groups on the phenyl ring of Ethyl 2-(3,4-dihydroxyphenyl)acetate are pivotal to its biological activity, particularly its antioxidant capacity. The 3,4-dihydroxy substitution pattern, also known as a catechol moiety, is a key structural feature responsible for the potent antioxidant and radical-scavenging properties of this class of compounds.

Research on related phenolic compounds, such as hydroxytyrosol (B1673988) and caffeic acid, consistently demonstrates that the presence of two hydroxyl groups enhances antioxidant properties. researchgate.net The catechol structure is highly effective at donating hydrogen atoms to neutralize free radicals, a primary mechanism of antioxidant action. Studies have indicated that the introduction of two hydroxyl groups into the backbone of related acids significantly boosts their antioxidant capabilities. researchgate.net

The bioactivity of natural coumarins has been shown to be beneficially influenced by phenolic hydroxyl groups, which are important for their antioxidant and antiproliferative activities. pjmhsonline.com Conversely, modifying or removing these hydroxyl groups can be detrimental to these specific biological effects, although it may enhance others, such as antimicrobial activity, by increasing lipophilicity. pjmhsonline.com The antioxidant activity of tyrosol, which has only one hydroxyl group, can be significantly enhanced by adding another hydroxyl group to the aromatic ring. nih.gov

Role of the Ester Moiety in Biological Potency and Selectivity

The ethyl ester moiety in Ethyl 2-(3,4-dihydroxyphenyl)acetate plays a crucial role in modulating the compound's biological potency and selectivity, primarily by influencing its pharmacokinetic properties. Esterification of phenolic acids is a common strategy to enhance their bioavailability and cellular uptake.

Transforming an acidic group into an ester can lead to desirable changes in the pharmacokinetic and pharmacological properties of a drug. researchgate.net This modification can improve the lipophilicity of the molecule, facilitating its passage through biological membranes. Studies on rosmarinic acid, a related phenolic compound, have shown that esterification with short alkyl chains (C1–C4) can improve its in vivo bioavailability and enhance its biological activity, such as inhibiting vascular smooth muscle cell proliferation. nih.gov

The presence of an ethyl ester group at a strategic position on heterocyclic compounds has been associated with better pharmacological properties. researchgate.net This is attributed to potential hydrogen bonding interactions involving the carbonyl group and hydrophobic interactions from the ethyl group, which can influence how the molecule interacts with biological targets. researchgate.net

Impact of Conjugation and Derivatization on Pharmacological Profile

The pharmacological profile of Ethyl 2-(3,4-dihydroxyphenyl)acetate can be significantly altered through conjugation and derivatization. These chemical modifications aim to improve stability, bioavailability, and target specificity, or to introduce new biological activities.

Synthesizing a series of ester and amide derivatives of the parent 3,4-dihydroxyphenylacetic acid has been a strategy to explore new therapeutic potential. nih.gov For instance, a study involving the synthesis of various derivatives found that an amidoester conjugate exhibited superior scavenging activity and improved physicochemical properties compared to the parent compound. nih.gov

Derivatization strategies for related phenolic compounds like hydroxytyrosol often involve esterification or etherification at the hydroxyl groups or substitution on the aromatic ring to extend their biological applications. nih.gov For example, creating an ester with α-lipoic acid resulted in a derivative with excellent antioxidant activity that may function as a pro-drug. nih.gov Similarly, derivatives of caffeic acid have been synthesized to explore their anti-proliferative and cytotoxic activities against various cancer cell lines. researchgate.net

Computational Chemistry and Molecular Docking Approaches in SAR Elucidation

Computational chemistry and molecular docking have become indispensable tools for elucidating the structure-activity relationships of compounds like Ethyl 2-(3,4-dihydroxyphenyl)acetate. nih.gov These in silico methods predict the binding affinity and orientation of a ligand within the active site of a biological target, providing insights into the molecular basis of its activity. brieflands.comddg-pharmfac.net

Molecular docking studies can help to understand how different structural features contribute to the biological activity of a compound. brieflands.com For example, such studies on related heterocyclic compounds have shown that the presence of an ester group can lead to important hydrogen bonding interactions with amino acid residues (e.g., Tyr and Arg) in the active site of enzymes like cyclooxygenase-2 (COX-2). brieflands.com

These computational approaches are often used in conjunction with experimental studies to guide the design of new derivatives with enhanced potency and selectivity. nih.govresearchgate.net By modeling the interactions between a ligand and a protein, researchers can identify key structural modifications that are likely to improve the desired pharmacological effect. nih.gov For instance, computational analysis can help identify which functional groups are essential for binding to a specific enzyme or receptor. nih.gov

Correlations between Structural Features and Specific Enzyme Inhibitory or Receptor Binding Activities

The structural features of Ethyl 2-(3,4-dihydroxyphenyl)acetate and its derivatives have been correlated with the inhibition of specific enzymes. The catechol moiety and the ethyl acetate (B1210297) side chain are key determinants of these interactions.

The 3,4-dihydroxy substitution pattern is crucial for the inhibition of certain enzymes. For example, in the case of indoleamine 2,3-dioxygenase (IDO) inhibitors, the electronic properties of substituents on the aromatic ring are critical for inhibitory potency. nih.gov Similarly, studies on dipeptidyl peptidase-4 (DPP-4) inhibitors have utilized structure-activity relationship models to identify key pharmacophoric features, leading to the discovery of novel inhibitors like chrysin. mdpi.com

The parent compound, 3,4-dihydroxyphenylacetate, is a substrate for the enzyme 3,4-dihydroxyphenylacetate 2,3-dioxygenase, which is involved in tyrosine metabolism. wikipedia.org This highlights a specific biological pathway in which this structural motif is recognized. The dynamic sampling of different conformations by enzymes like histone deacetylase (HDAC8) dictates both enzymatic activity and inhibitor potency, suggesting that the flexibility of the ethyl acetate chain could influence its interaction with such enzymes. nih.gov

The table below summarizes the inhibitory activities of selected compounds with similar structural motifs to Ethyl 2-(3,4-dihydroxyphenyl)acetate against various enzymes, illustrating the correlation between structure and function.

| Compound/Derivative Class | Enzyme Target | Key Structural Features for Activity |

| 4-aryl-1H-1,2,3-triazoles | Indoleamine 2,3-dioxygenase (IDO) | Electron-withdrawing group with low steric hindrance near the NH group of the triazole ring. nih.gov |

| Polyphenols (e.g., Chrysin) | Dipeptidyl peptidase-4 (DPP-4) | Specific three-dimensional arrangement of field points (hydrophobic, electrostatic). mdpi.com |

| Ethyl 2-[2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetates | Cyclooxygenase-2 (COX-2) | Halogen substitution at the para position on the 2-aryl amino group; C=O of acetate for H-bonding. brieflands.com |

| 3,4-dihydroxyphenylacetic acid derivatives | Antioxidant enzymes (general) | The 3,4-dihydroxy (catechol) moiety is critical for radical scavenging. nih.gov |

Elucidation of Therapeutic Potential in Pre Clinical Disease Models

Application in Models of Oxidative Stress-Related Conditions

The antioxidant properties of ethyl 2-(3,4-dihydroxyphenyl)acetate and related phenolic compounds are a cornerstone of their therapeutic potential. In various in vitro and in vivo models, these compounds have demonstrated the ability to mitigate oxidative stress, a key pathological factor in numerous diseases.